molecular formula C5H3BF3KO2 B1370562 Potassium 5-formylfuran-2-yltrifluoroborate CAS No. 907604-62-0

Potassium 5-formylfuran-2-yltrifluoroborate

Cat. No. B1370562
CAS RN: 907604-62-0
M. Wt: 201.98 g/mol
InChI Key: MFZQTPHWWAMAMF-UHFFFAOYSA-N
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Description

Potassium 5-formylfuran-2-yltrifluoroborate is a paramount compound employed in the esteemed field of biomedicine . This invaluable entity inherently acts as a fundamental cornerstone facilitating the construction of pioneering organic synthesis materials, thereby revolutionizing the realm of drug compound innovation .


Molecular Structure Analysis

The molecular formula of this compound is C5H3BF3KO2 . The molecular weight is 201.98 g/mol . The InChIKey is MFZQTPHWWAMAMF-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is a boronic acid derivative used as a reagent in coupling reactions with various organic compounds. It is a strong Lewis acid, and its application in the field of catalysis is well-known.


Physical And Chemical Properties Analysis

The melting point of this compound is 225-230 °C (decomposition) . The molecular weight is 201.98 g/mol .

Scientific Research Applications

Cross-Coupling Reactions

Potassium alkynyltrifluoroborates, including potassium 5-formylfuran-2-yltrifluoroborate, are utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides or triflates. These compounds are air- and moisture-stable, enhancing their practicality in combinatorial chemistry applications (Molander et al., 2002).

Synthesis of Dihydrobenzofurans

Potassium salts of 5-norbornene-2-carboxylic acid, potentially including derivatives like this compound, have been used in the Catellani strategy for the annulation between aryl iodides and epoxides. This results in efficient access to 2,3-dihydrobenzofuran scaffolds (Wu et al., 2018).

Spectroscopic Characterization

The this compound salt has been characterized using various spectroscopic techniques, highlighting differences in structural and spectroscopic properties compared to similar salts (Iramain et al., 2019).

Heterocyclic Building Blocks

Potassium heteroaryltrifluoroborates are used to efficiently incorporate heterocyclic building blocks into organic substructures through cross-coupling reactions with aryl and heteroaryl halides (Molander et al., 2009).

Nucleophilic Addition Reactions

In stereoselective nucleophilic addition reactions, potassium alkyltrifluoroborates, a category including this compound, are used to create pyrrolidin-2-ones, which are important in medicinal chemistry (Vieira et al., 2009).

Fluoride Ion Binding

In studies investigating Lewis acidity, compounds like this compound have been used to assess fluoride ion affinity in various chemical environments (Lee et al., 2011).

Metal Complex Formation

This compound could potentially be involved in the formation of metal complexes, contributing to our understanding of coordination chemistry and potential applications in catalysis or material science (Al-Obaidy et al., 2020).

Safety and Hazards

Potassium 5-formylfuran-2-yltrifluoroborate is intended for R&D use only. It is not advised for medicinal, household or other use .

properties

IUPAC Name

potassium;trifluoro-(5-formylfuran-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZQTPHWWAMAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(O1)C=O)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649120
Record name Potassium trifluoro(5-formylfuran-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

907604-62-0
Record name Potassium trifluoro(5-formylfuran-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 907604-62-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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